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Sulfane Sulfur Probe 4

Catalog Number: EVT-10987630
CAS Number:
Molecular Formula: C34H20O7S2
Molecular Weight: 604.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sulfane Sulfur Probe 4, also known as 3',6'-Di(O-thiosalicyl)fluorescein, is a fluorescent probe designed for the selective detection of sulfane sulfur species, including persulfides and polysulfides. This compound is particularly significant in biological systems where sulfane sulfur plays a crucial role in various physiological processes, including signal transduction and the production of hydrogen sulfide, a recognized physiological mediator. The development of this probe has enabled researchers to visualize and quantify sulfane sulfur levels in biological samples with high sensitivity and specificity.

Source

Sulfane Sulfur Probe 4 was developed by researchers at Dojindo Molecular Technologies, Inc. The probe's chemical structure and properties were detailed in various studies, highlighting its potential applications in biological research and diagnostics .

Classification

Sulfane Sulfur Probe 4 falls under the category of fluorescent probes used in biochemical applications. It is classified as a chemical compound with a molecular formula of C₁₄H₁₀O₇S₂ and a molecular weight of approximately 606.65 g/mol . Its classification as a fluorescent probe allows it to be utilized in fluorescence microscopy and spectroscopy for detecting specific sulfur species.

Synthesis Analysis

Methods

The synthesis of Sulfane Sulfur Probe 4 involves several key steps:

  1. Starting Materials: The synthesis begins with thiosalicylic acid and pyridyl disulfide.
  2. Esterification: These starting materials undergo esterification with fluorescein to form an intermediate compound.
  3. Reduction: The final step involves the reduction of disulfide bonds using triphenylphosphine (PPh₃), yielding Sulfane Sulfur Probe 4 in high yields.

Technical Details

The synthesis process is straightforward and efficient, allowing for the production of the probe at scale. Characterization techniques such as proton nuclear magnetic resonance (NMR), carbon-13 NMR, and mass spectrometry (MS) are employed to confirm the structure of the synthesized compound .

Molecular Structure Analysis

Structure

Sulfane Sulfur Probe 4 features a unique molecular structure that includes:

  • A fluorescein core that serves as the fluorophore.
  • Two thiophenol moieties that are critical for its reactivity with sulfane sulfur species.
  • An ester linker that connects the fluorescein to the thiophenol groups.

This design allows for effective interaction with sulfane sulfur, facilitating the release of fluorescence upon reaction .

Data

The molecular structure can be represented as follows:

C14H10O7S2\text{C}_{14}\text{H}_{10}\text{O}_{7}\text{S}_{2}

The compound is typically presented as a white to pale yellow powder or solid with a purity exceeding 90% .

Chemical Reactions Analysis

Reactions

Sulfane Sulfur Probe 4 primarily reacts with sulfane sulfur species through nucleophilic attack. When exposed to elemental sulfur (S8S_8), the probe undergoes a reaction that leads to the formation of benzodithiolone and free fluorescein.

Technical Details

The reaction mechanism involves:

  1. Nucleophilic Attack: The thiophenol groups on the probe attack the electrophilic sulfane sulfur.
  2. Formation of Intermediate: This results in an intermediate that subsequently reacts with the ester linker.
  3. Release of Fluorescence: The cleavage of the ester bond releases fluorescein, which emits strong green fluorescence upon excitation .
Mechanism of Action

Process

The mechanism by which Sulfane Sulfur Probe 4 detects sulfane sulfur involves several steps:

  1. Initial Reaction: The probe's thiophenol groups react with sulfane sulfur to form an intermediate.
  2. Cyclization: The intermediate undergoes cyclization, resulting in the release of fluorescein.
  3. Fluorescence Emission: The released fluorescein emits fluorescence when excited by light at specific wavelengths (emission maximum at approximately 482 nm) .

Data

This mechanism allows for highly sensitive detection of sulfane sulfur concentrations in biological systems, making it a valuable tool for researchers studying these reactive species.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to pale yellow powder or solid.
  • Purity: Greater than 90% as determined by high-performance liquid chromatography (HPLC).
  • Solubility: Soluble in organic solvents; stability is maintained when stored at -20°C and protected from light .

Chemical Properties

  • Molecular Weight: Approximately 606.65 g/mol.
  • Fluorescence Characteristics: Non-fluorescent until reacted with sulfane sulfur; emits strong green fluorescence upon reaction.

These properties make Sulfane Sulfur Probe 4 suitable for various applications in biological imaging and analysis.

Applications

Sulfane Sulfur Probe 4 has several scientific applications:

  • Biological Imaging: It is extensively used for imaging sulfane sulfur species in live cells and tissues, providing insights into their roles in cellular signaling pathways.
  • Detection of Reactive Species: The probe enables researchers to quantify levels of persulfides and polysulfides, contributing to studies on their physiological functions.
  • Research Tool: It serves as a valuable tool for studying the dynamics of sulfane sulfur production and its implications in health and disease contexts .
Introduction to Sulfane Sulfur Biology and Detection Challenges

Biochemical Significance of Sulfane Sulfurs in Redox Signaling

Sulfane sulfurs represent a class of reactive sulfur species (RSS) characterized by sulfur atoms with six valence electrons and no formal charge (denoted S⁰), typically covalently bonded to other sulfur atoms. Biochemically significant members include hydropersulfides (RSSH), hydrogen polysulfides (H₂Sₙ, n > 1), polysulfides (RSₙR, n > 2), and protein-bound elemental sulfur (S₈) [1] [8]. These species serve as critical reservoirs for hydrogen sulfide (H₂S) and exhibit unique redox signaling properties distinct from H₂S itself. Sulfane sulfurs participate in S-persulfidation (or S-sulfhydration), a post-translational modification where a -SSH group forms on cysteine residues of target proteins. This modification regulates protein function by altering enzymatic activity, subcellular localization, and interaction networks [1] [6]. Key physiological processes governed by sulfane sulfurs include:

  • Modulation of ion channels: Activation of transient receptor potential ankyrin 1 (TRPA1) channels by polysulfides influences nociception and vascular tone [8].
  • Enzyme regulation: S-Persulfidation of protein disulfide isomerase (PDI) at non-active site cysteines modulates its reductase activity, impacting endoplasmic reticulum proteostasis [1] [6].
  • Antioxidant defense: Cysteine persulfides exhibit superior nucleophilicity compared to thiols, enabling rapid scavenging of electrophilic oxidants and protecting against oxidative stress [8] [10].
  • tRNA modification: Sulfane sulfurs contribute to methylthiolation of transfer RNA, influencing translational fidelity and metabolic signaling [3].

Table 1: Major Sulfane Sulfur Species and Their Biological Roles

SpeciesChemical FormulaKey Biological Functions
HydropersulfidesRSSHDirect protein S-persulfidation; potent antioxidants
Hydrogen polysulfidesH₂Sₙ (n≥2)Activation of Ca²⁺ channels; regulation of kinase pathways
Protein persulfidesProtein-SSHFunctional modulation of enzymes (e.g., PDI, GAPDH); redox buffering
Elemental sulfurS₈Long-term sulfur storage; substrate for sulfurtransferases

Mitochondria serve as primary sites for sulfane sulfur generation, where sulfide quinone oxidoreductase (SQOR) catalyzes H₂S oxidation to persulfides and polysulfides [7]. Recent evidence suggests sulfane sulfurs—not H₂S—may be the primary mediators in several signaling pathways previously attributed to H₂S, underscoring their biological significance [1] [2].

Limitations of Conventional Sulfane Sulfur Detection Methodologies

Historically, sulfane sulfur detection relied on the cyanolysis method, which exploits the nucleophilic susceptibility of sulfur-sulfur bonds. In this assay, cyanide ion (CN⁻) attacks sulfane sulfur to release thiocyanate (SCN⁻), which subsequently forms a red ferric thiocyanate complex detectable by absorbance spectroscopy at 460 nm [2] [8]. Despite its historical utility, this method suffers from critical limitations:

  • Sample destruction: Requires homogenization of tissues or cells, preventing real-time monitoring in living systems [2] [6].
  • Low sensitivity: Millimolar detection thresholds are insufficient for quantifying physiologically relevant (nanomolar to micromolar) sulfane sulfur concentrations [2].
  • Interference artifacts: Thiocyanate generation can occur from non-sulfane sulfur sources, including thiocyanate contaminants and cyanide-reactive metabolites like cystine [8].
  • Lack of speciation: Measures total sulfane sulfur pools without distinguishing between chemical forms (e.g., persulfides vs. polysulfides) or protein-specific modifications [1] [8].

Table 2: Comparison of Conventional vs. Modern Sulfane Sulfur Detection Methods

MethodDetection LimitTemporal ResolutionSpatial ResolutionKey Limitations
Cyanolysis/UV-Vis~10 µMEndpoint onlyNoneLow sensitivity; sample destruction; low specificity
HPLC-MS/MS with derivatization~50 nMMinutes-hoursNoneComplex sample prep; polysulfide degradation artifacts
Tag-switch assays~100 nMMinutesSubcellular (if imaged)False positives from disulfides; antibody dependency
Fluorescent probes~32 nMSeconds-minutesSubcellularRequires probe optimization; may perturb redox balance

Alternative biochemical methods like tag-switch assays partially address these issues by utilizing sequential chemical labeling to biotinylate protein persulfides for isolation or immunoblotting [8]. However, these assays still involve cell lysis, cannot resolve spatial dynamics, and may misidentify disulfide bonds due to imperfect blocking efficiency [8]. Similarly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) approaches using alkylating agents (e.g., monobromobimane or HPE-IAM) enable speciation but risk decomposing labile polysulfides during derivatization and lack real-time kinetic capabilities [4] [8]. These constraints highlighted the necessity for non-invasive, spatially resolved detection tools compatible with live systems.

Rationale for Developing Fluorescent Probes in Sulfur Research

The limitations of conventional methodologies created a compelling rationale for designing reaction-based fluorescent probes tailored for sulfane sulfurs. Such probes offer transformative advantages:

  • Real-time monitoring: Enable dynamic tracking of sulfane sulfur fluxes in living cells, tissues, or organisms with temporal resolution unobtainable via endpoint assays [1] [6].
  • Spatiotemporal resolution: Permit subcellular localization of sulfane sulfur pools (e.g., mitochondrial vs. cytosolic) when coupled with organelle-targeting motifs [7].
  • Non-destructive analysis: Facilitate longitudinal studies in the same biological sample by eliminating the need for lysis or fixation [2] [10].
  • High sensitivity: Detect sulfane sulfurs at physiologically relevant nanomolar concentrations, surpassing the sensitivity of cyanolysis by orders of magnitude [2] [6].

The molecular design of sulfane sulfur probes capitalizes on their unique dual reactivity: Sulfane sulfurs act as both nucleophiles (attacking electrophilic centers) and electrophiles (accepting nucleophiles at hypervalent sulfur atoms). Early probe designs (e.g., SSP1 and SSP2) exploited nucleophilic aromatic substitution (SNAr), where sulfane sulfur attacks an electron-deficient aromatic ring, forming a persulfide intermediate that cyclizes to release a fluorophore [2]. However, SSP1 exhibited poor stability, while SSP2 showed moderate sensitivity (~50-fold fluorescence increase) and required extended reaction times (>10 minutes) [2].

SSP4 emerged as an optimized solution addressing these shortcomings. Its design incorporates a dithiosalicylate-modified fluorescein scaffold, where sulfane sulfur nucleophilically displaces thiosalicylate groups, releasing highly fluorescent fluorescein (excitation/emission: 494/515 nm) and generating two 1,2-benzodithiol-3-one molecules [3] [10]. This mechanism confers exceptional selectivity—SSP4 remains unresponsive to H₂S, thiols (cysteine, glutathione), oxidized glutathione, sulfite, sulfate, and metal ions even at millimolar concentrations [1] [6]. Sensitivity reaches nanomolar detection limits (32 nM for Na₂S₂), with a 50–100-fold fluorescence increase within 20 minutes in aqueous buffers [1] [10]. Crucially, SSP4 functions under physiological pH (7.4) and detects endogenous sulfane sulfurs in diverse models, including human umbilical vein endothelial cells (HUVECs), SH-SY5Y neuroblastoma cells, plant roots (Lotus japonicus), and primary mouse neurons [3] [6] [10]. Its commercial availability further democratized sulfane sulfur research, enabling widespread biological applications [1] [3].

Properties

Product Name

Sulfane Sulfur Probe 4

IUPAC Name

[3-oxo-6'-(2-sulfanylbenzoyl)oxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-sulfanylbenzoate

Molecular Formula

C34H20O7S2

Molecular Weight

604.7 g/mol

InChI

InChI=1S/C34H20O7S2/c35-31(22-8-2-5-11-29(22)42)38-19-13-15-25-27(17-19)40-28-18-20(39-32(36)23-9-3-6-12-30(23)43)14-16-26(28)34(25)24-10-4-1-7-21(24)33(37)41-34/h1-18,42-43H

InChI Key

QIJWBZMASQXNLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC(=O)C5=CC=CC=C5S)OC6=C3C=CC(=C6)OC(=O)C7=CC=CC=C7S

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